Cas no 857809-64-4 (5,6-dibromo-1H-indole-3-carboxylic Acid)

5,6-Dibromo-1H-indole-3-carboxylic acid is a brominated indole derivative with significant utility in organic synthesis and pharmaceutical research. The presence of bromine atoms at the 5- and 6-positions enhances its reactivity, making it a valuable intermediate for cross-coupling reactions, such as Suzuki or Heck couplings, and other functionalization processes. The carboxylic acid group at the 3-position allows for further derivatization, enabling the synthesis of more complex heterocyclic compounds. This compound is particularly useful in medicinal chemistry for the development of biologically active molecules, including kinase inhibitors and antimicrobial agents. Its high purity and stability ensure consistent performance in research and industrial applications.
5,6-dibromo-1H-indole-3-carboxylic Acid structure
857809-64-4 structure
商品名:5,6-dibromo-1H-indole-3-carboxylic Acid
CAS番号:857809-64-4
MF:C9H5Br2NO2
メガワット:318.949500799179
MDL:MFCD08271830
CID:4657505
PubChem ID:7131815

5,6-dibromo-1H-indole-3-carboxylic Acid 化学的及び物理的性質

名前と識別子

    • 5,6-dibromo-1H-indole-3-carboxylic Acid
    • D76361
    • Z1270312122
    • 3-Indolecarboxylic acid, 5,6-dibromo- (3CI)
    • 5,6-Dibromo-1H-indole-3-carboxylic acid (ACI)
    • CS-0103475
    • CS-16786
    • 857809-64-4
    • Z147652442
    • EN300-23187
    • 5,6-dibromo-1H-indole-3-carboxylicAcid
    • AKOS033222395
    • MDL: MFCD08271830
    • インチ: 1S/C9H5Br2NO2/c10-6-1-4-5(9(13)14)3-12-8(4)2-7(6)11/h1-3,12H,(H,13,14)
    • InChIKey: ZUKDDHPPAUVCRA-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(=CC2=C(C=1)C(C(=O)O)=CN2)Br

計算された属性

  • せいみつぶんしりょう: 318.86665g/mol
  • どういたいしつりょう: 316.86870g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 249
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.1
  • 疎水性パラメータ計算基準値(XlogP): 3

5,6-dibromo-1H-indole-3-carboxylic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-23187-1.0g
5,6-dibromo-1H-indole-3-carboxylic acid
857809-64-4 95.0%
1.0g
$220.0 2025-02-20
Chemenu
CM334138-1g
5,6-Dibromo-1H-indole-3-carboxylic acid
857809-64-4 95%+
1g
$370 2021-08-18
Enamine
EN300-23187-0.25g
5,6-dibromo-1H-indole-3-carboxylic acid
857809-64-4 95.0%
0.25g
$109.0 2025-02-20
Chemenu
CM334138-250mg
5,6-Dibromo-1H-indole-3-carboxylic acid
857809-64-4 95%+
250mg
$115 2022-08-31
Enamine
EN300-23187-0.05g
5,6-dibromo-1H-indole-3-carboxylic acid
857809-64-4 95.0%
0.05g
$51.0 2025-02-20
Enamine
EN300-23187-5g
5,6-dibromo-1H-indole-3-carboxylic acid
857809-64-4 95%
5g
$645.0 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1174115-250mg
5,6-Dibromo-1H-indole-3-carboxylic acid
857809-64-4 95%
250mg
¥462.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1174115-5g
5,6-Dibromo-1H-indole-3-carboxylic acid
857809-64-4 95%
5g
¥6696.00 2024-07-28
A2B Chem LLC
AV32162-100mg
5,6-dibromo-1H-indole-3-carboxylic acid
857809-64-4 >98%
100mg
$98.00 2024-04-19
1PlusChem
1P019PSY-250mg
5,6-dibromo-1H-indole-3-carboxylic acid
857809-64-4 >98%
250mg
$105.00 2025-03-03

5,6-dibromo-1H-indole-3-carboxylic Acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Bromine Solvents: Acetic acid ;  72 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  5 h, 50 °C; 50 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
リファレンス
Synthesis, structure-activity relationship and antiviral activity of indole-containing inhibitors of Flavivirus NS2B-NS3 protease
Nie, Shenyou; et al, European Journal of Medicinal Chemistry, 2021, 225,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Bromine Solvents: Acetic acid ;  2 h, 23 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2.5 h, reflux; reflux → 23 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
リファレンス
Tanjungides A and B: new antitumoral bromoindole derived compounds from Diazona cf formosa. Isolation and total synthesis
Murcia, Carmen; et al, Marine Drugs, 2014, 12(2), 1116-1130

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2.5 h, reflux; reflux → 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
リファレンス
Tanjungides A and B: new antitumoral bromoindole derived compounds from Diazona cf formosa. Isolation and total synthesis
Murcia, Carmen; et al, Marine Drugs, 2014, 12(2), 1116-1130

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  5 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
リファレンス
Synthesis, structure-activity relationship and antiviral activity of indole-containing inhibitors of Flavivirus NS2B-NS3 protease
Nie, Shenyou; et al, European Journal of Medicinal Chemistry, 2021, 225,

5,6-dibromo-1H-indole-3-carboxylic Acid Raw materials

5,6-dibromo-1H-indole-3-carboxylic Acid Preparation Products

5,6-dibromo-1H-indole-3-carboxylic Acid 関連文献

5,6-dibromo-1H-indole-3-carboxylic Acidに関する追加情報

Introduction to 5,6-dibromo-1H-indole-3-carboxylic Acid (CAS No. 857809-64-4)

5,6-dibromo-1H-indole-3-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 857809-64-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This heterocyclic aromatic acid features a brominated indole core, making it a valuable intermediate in the synthesis of various bioactive molecules. Its unique structural attributes have positioned it as a key building block in the development of novel therapeutic agents.

The molecular structure of 5,6-dibromo-1H-indole-3-carboxylic acid consists of an indole ring system substituted with two bromine atoms at the 5- and 6-positions, along with a carboxylic acid functional group at the 3-position. This configuration imparts distinct electronic and steric properties, which are highly advantageous for medicinal chemistry applications. The presence of bromine atoms enhances the compound's reactivity, facilitating further functionalization and derivatization to create more complex pharmacophores.

In recent years, 5,6-dibromo-1H-indole-3-carboxylic acid has been extensively explored in academic and industrial research due to its potential applications in drug discovery. One of the most compelling areas of interest is its role as a precursor in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in generating compounds that interact with enzymes involved in cancer metabolism and signal transduction.

Recent advancements in computational chemistry have further highlighted the significance of 5,6-dibromo-1H-indole-3-carboxylic acid. Molecular docking simulations have revealed that derivatives of this compound exhibit promising binding affinities to proteins associated with inflammatory diseases and neurological disorders. These findings have spurred innovative synthetic strategies aimed at optimizing its pharmacological properties.

The pharmaceutical industry has also shown considerable interest in 5,6-dibromo-1H-indole-3-carboxylic acid for its potential as a scaffold in antiviral and antibacterial drug development. Researchers have reported the successful incorporation of this compound into novel molecules that disrupt viral replication mechanisms and bacterial biofilm formation. Such developments underscore its versatility as a chemical entity capable of addressing multiple therapeutic challenges.

From a synthetic chemistry perspective, 5,6-dibromo-1H-indole-3-carboxylic acid serves as a versatile intermediate for constructing more complex indole derivatives. The bromine substituents provide convenient handles for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of diverse functional groups at specific positions on the indole core. This flexibility has been instrumental in generating libraries of compounds for high-throughput screening (HTS) campaigns.

The biocidal activity of compounds derived from 5,6-dibromo-1H-indole-3-carboxylic acid has also been a subject of intense investigation. Preliminary studies suggest that certain derivatives exhibit potent antimicrobial properties without inducing resistance mechanisms commonly observed with conventional antibiotics. This finding is particularly relevant in an era where antibiotic resistance poses a significant global health threat.

Another area where 5,6-dibromo-1H-indole-3-carboxylic acid has made notable contributions is in the field of materials science. Its ability to form stable coordination complexes with metal ions has led to the development of novel luminescent probes for cellular imaging applications. These probes are critical tools for understanding dynamic biological processes at the molecular level.

The environmental impact of using 5,6-dibromo-1H-indole-3-carboxylic acid as an intermediate has also been carefully evaluated. Researchers have implemented green chemistry principles to minimize waste and improve atom economy during its synthesis. Such efforts align with broader industry initiatives aimed at sustainable pharmaceutical production.

In conclusion, 5,6-dibromo-1H-indole-3-carboxylic acid (CAS No. 857809-64-4) represents a multifaceted compound with far-reaching implications across multiple scientific disciplines. Its structural features make it an invaluable tool for medicinal chemists seeking to develop innovative therapeutics, while its synthetic versatility ensures continued relevance in both academic and industrial research settings.

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